Glyceryl tri(hexadecanoate-d31)

Beschreibung

Significance of Stable Isotope Labeling in Metabolic Investigations

Stable isotope labeling is a important technique in metabolic research, enabling scientists to track the fate of atoms through metabolic pathways. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive variations of elements that contain a different number of neutrons, giving them a greater mass. creative-proteomics.com This key difference allows for their safe use in a wide range of biological systems, including human studies. nih.govnih.gov

The core principle of stable isotope labeling involves introducing molecules enriched with heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. creative-proteomics.com As these labeled molecules are metabolized, the isotopes become incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify these labeled products, providing a dynamic picture of metabolic fluxes. nih.govnih.gov This approach offers invaluable insights into the rates of metabolic reactions and the contributions of different substrates to various metabolic pools, information that cannot be obtained from simply measuring metabolite concentrations. nih.gov

Overview of Deuterated Triglycerides as Advanced Metabolic Probes

Triglycerides are the primary form of energy storage in animals and play a central role in lipid metabolism. Deuterated triglycerides, which are triglycerides containing deuterium atoms in their fatty acid chains or glycerol (B35011) backbone, serve as highly effective metabolic probes. researchgate.net When introduced into a biological system, these labeled triglycerides are processed through the same metabolic pathways as their unlabeled counterparts.

Researchers can track the incorporation of deuterium from these tracers into various lipid pools, providing a quantitative measure of processes such as lipogenesis (the synthesis of fatty acids), triglyceride turnover, and fatty acid oxidation. nih.gov For instance, by administering deuterated water (²H₂O), scientists can measure the rate of de novo lipogenesis by observing the incorporation of deuterium into newly synthesized fatty acids and triglycerides. researchgate.netnih.gov The use of deuterated triglycerides offers a direct and non-invasive way to study the dynamics of lipid metabolism in vivo. nih.gov

Specific Focus on Glyceryl tri(hexadecanoate-d31) in Contemporary Scientific Inquiry

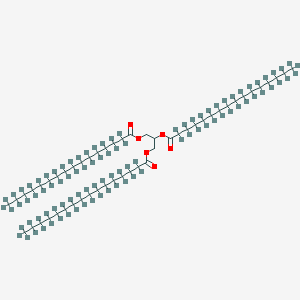

Glyceryl tri(hexadecanoate-d31) is a specific deuterated triglyceride that has garnered attention in modern biochemical research. chemicalbook.comcymitquimica.com It is a form of tripalmitin (B1682551), a triglyceride where the three hydroxyl groups of glycerol are esterified with palmitic acid. In Glyceryl tri(hexadecanoate-d31), each of the three palmitic acid chains is labeled with 31 deuterium atoms, resulting in a total of 93 deuterium atoms per molecule. guidechem.comaablocks.com This high degree of labeling makes it an excellent tracer for mass spectrometry-based studies, as the significant mass shift allows for clear differentiation from its unlabeled counterpart.

This isotopically labeled compound is primarily used as an internal standard for the quantification of its unlabeled form, tripalmitin, in various biological samples. caymanchem.com Its application is crucial for accurately measuring the levels of this specific triglyceride, which has been implicated in metabolic conditions such as diabetes. caymanchem.com Furthermore, its use in metabolic flux analysis helps to elucidate the intricate pathways of lipid synthesis and turnover.

Properties of Glyceryl tri(hexadecanoate-d31)

| Property | Value |

| Chemical Formula | C₅₁H₅D₉₃O₆ guidechem.comaablocks.com |

| Molecular Weight | 900.89 g/mol guidechem.comaablocks.com |

| CAS Number | 241157-04-0 chemicalbook.comnih.gov |

| Appearance | Crystalline solid caymanchem.com |

| Melting Point | 64-66 °C chemicalbook.comchemicalbook.com |

| Purity | ≥99% deuterated forms (d1-d93) caymanchem.com |

| Storage Temperature | -20°C guidechem.comcaymanchem.com |

Eigenschaften

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-JGBASCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies for Characterizing Glyceryl Tri Hexadecanoate D31 and Its Metabolic Derivatives

Mass Spectrometry-Based Techniques for Deuterium (B1214612) Quantification and Lipidomics

Mass spectrometry (MS) is the cornerstone for studying Glyceryl tri(hexadecanoate-d31), a deuterated triglyceride. Its high sensitivity and specificity allow for the precise quantification of deuterium enrichment in various lipid molecules and comprehensive lipid profiling. When coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), MS can effectively resolve and identify a wide array of lipid species, including the metabolic derivatives of Glyceryl tri(hexadecanoate-d31).

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterium Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of fatty acids, including those labeled with stable isotopes like deuterium. nih.gov It is particularly well-suited for determining the level of deuterium enrichment in plasma and tissue lipids following the metabolic breakdown of Glyceryl tri(hexadecanoate-d31). nih.gov

After administration, Glyceryl tri(hexadecanoate-d31) is metabolized, and its deuterated hexadecanoate (B85987) (palmitate-d31) fatty acids are incorporated into various lipid pools in the plasma and tissues. To measure the deuterium enrichment, lipids are first extracted from the biological samples. umich.edu The fatty acids are then hydrolyzed from the glycerol (B35011) backbone and derivatized to make them volatile for GC-MS analysis.

The GC-MS instrument separates the derivatized fatty acids, and the mass spectrometer detects the specific ions corresponding to the deuterated and non-deuterated forms. By comparing the abundance of the deuterated palmitate to the endogenous, non-labeled palmitate, the degree of deuterium enrichment can be precisely calculated. nih.gov This information provides valuable insights into the dynamic processes of fatty acid uptake, storage, and utilization in the body. nih.gov Selected ion monitoring (SIM) is a frequently employed GC-MS technique that enhances sensitivity and specificity by focusing the mass spectrometer on detecting only the ions of interest, such as those for palmitate-d31 and its non-deuterated counterpart. unipi.itresearchgate.netnih.gov

A quantitative analytical method has been developed to analyze methyl esters of blood fatty acids from subjects who have ingested deuterium-labeled fats. This GC-MS computer-based method can analyze the administered deuterated fatty acids, the naturally occurring blood fatty acids, and new fatty acids formed by metabolic processes. nih.gov

Prior to GC-MS analysis, the non-volatile fatty acids released from Glyceryl tri(hexadecanoate-d31) must be chemically modified into volatile derivatives. sigmaaldrich.comrestek.com A common and effective method is esterification to form fatty acid methyl esters (FAMEs). nih.gov This is often achieved using reagents like boron trifluoride (BF3) in methanol, which facilitates the reaction under mild conditions. restek.com Another approach is silylation, which uses reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) esters. restek.com

Once derivatized, the fatty acid esters are introduced into the gas chromatograph. The GC column, typically a capillary column, separates the FAMEs based on their boiling points and polarity. unipi.it This separation is crucial for resolving different fatty acids from each other before they enter the mass spectrometer for isotopic analysis. The choice of derivatization agent and GC conditions can be optimized to achieve the best separation and sensitivity for the specific fatty acids being analyzed. researchgate.net

For instance, a method for analyzing fatty acids in blood samples involves derivatization with pentafluorobenzyl bromide (PFBBr) followed by GC-MS analysis using electron capture negative ionization (ECNI), a highly selective and sensitive technique. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Features |

| Boron trifluoride in Methanol | BF3-Methanol | Fatty Acid Methyl Ester (FAME) | Mild reaction conditions, suitable for unsaturated fatty acids. restek.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Can also derivatize other functional groups like hydroxyls. restek.com |

| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl (PFB) Ester | Suitable for highly sensitive analysis using electron capture negative ionization. lipidmaps.org |

| m-(trifluoromethyl)phenyltrimethylammonium hydroxide | TMTFAH | Fatty Acid Methyl Ester (FAME) | Allows for one-step transesterification. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Comprehensive Lipid Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are indispensable tools for comprehensive lipid analysis, known as lipidomics. csic.es These techniques are particularly valuable for studying the metabolic fate of Glyceryl tri(hexadecanoate-d31) as they can analyze intact triglycerides and a wide range of other lipid classes without the need for derivatization. nih.gov

In lipidomics studies, Glyceryl tri(hexadecanoate-d31) can serve as an excellent internal standard. caymanchem.com Internal standards are crucial for accurate quantification as they are added to samples at a known concentration at the beginning of the analytical process and can correct for variations in sample extraction and instrument response. nih.gov

Untargeted Lipidomics: This approach aims to measure as many lipids as possible in a sample to obtain a broad snapshot of the lipidome. nih.gov In these studies, a suite of deuterated lipid standards, which could include Glyceryl tri(hexadecanoate-d31), is used to monitor the quality of the analysis and aid in the relative quantification of different lipid classes. researchgate.netmdpi.com

Targeted Lipidomics: This method focuses on the precise quantification of a specific, predefined set of lipids. lcms.cz For example, if the goal is to quantify endogenous triglycerides in plasma, Glyceryl tri(hexadecanoate-d31) can be used as an internal standard. researchgate.net Because it is chemically identical to endogenous tripalmitin (B1682551) but has a different mass, it allows for very accurate measurement. Similarly, the d31-palmitic acid released from its metabolism can be used as an internal standard for the quantification of endogenous palmitic acid. caymanchem.com

LC-MS/MS methods, often using multiple reaction monitoring (MRM), provide high selectivity and sensitivity for targeted lipid analysis. researchgate.netresearchgate.netforensicrti.orgnih.gov

Table 2: Applications of Glyceryl tri(hexadecanoate-d31) in LC-MS Lipidomics

| Lipidomics Approach | Role of Glyceryl tri(hexadecanoate-d31) | Analytical Goal |

| Untargeted | Part of a suite of deuterated internal standards | Comprehensive profiling of the lipidome. nih.gov |

| Targeted | Specific internal standard for triglycerides | Accurate quantification of endogenous triglycerides. researchgate.net |

| Targeted | Source of d31-palmitic acid internal standard | Accurate quantification of endogenous palmitic acid. caymanchem.com |

A significant analytical challenge in stable isotope tracer studies is distinguishing the mass difference between the heavy isotope label (deuterium) and the natural abundance of heavy isotopes of other elements, primarily carbon-13 (¹³C). High-resolution mass spectrometry (HRMS) is essential to overcome this challenge. sigmaaldrich.com

Standard mass spectrometers may not have sufficient resolving power to differentiate between a molecule containing one deuterium atom and a molecule containing one ¹³C atom, as their mass difference is very small. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve very high mass resolution, allowing for the baseline separation of these different isotopic species. nih.gov

This capability is crucial for accurately quantifying low levels of deuterium enrichment, as it eliminates the interference from the naturally occurring ¹³C isotopes. This leads to more precise and reliable data on the metabolic fate of Glyceryl tri(hexadecanoate-d31) and its derivatives. nih.gov

Quantitative Analysis Using Isotopic Tracers and Internal Standards

The use of stable isotope-labeled compounds like Glyceryl tri(hexadecanoate-d31) is a powerful technique for tracing the metabolic fate of lipids. nih.gov In these studies, the deuterated compound is introduced into a biological system, and its incorporation into various lipid pools is monitored over time. This approach allows for the direct investigation of nutrient distribution, metabolism, and the pathways of resulting metabolites. nih.gov

Quantitative analysis is typically achieved by coupling chromatographic separation, such as gas chromatography (GC) or liquid chromatography (LC), with mass spectrometry. nih.gov This combination allows for the separation of individual lipid species and the subsequent determination of their isotopic enrichment. nih.gov An internal standard, often a different isotopically labeled version of the analyte, is added to the sample in a known quantity. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Table 1: Key Considerations for Quantitative Analysis using Isotopic Tracers

| Parameter | Description |

| Tracer | Glyceryl tri(hexadecanoate-d31) |

| Internal Standard | A different isotopically labeled lipid |

| Technique | Chromatography coupled with Mass Spectrometry (e.g., GC-MS, LC-MS) |

| Measurement | Isotopic enrichment in individual lipid species |

| Purpose | To determine the metabolic fate and kinetics of the labeled lipid |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Deuterium Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios. wikipedia.orgthermofisher.com It is particularly useful for determining the relative abundance of isotopes in a given sample. wikipedia.org In the context of Glyceryl tri(hexadecanoate-d31), IRMS can be used to precisely measure the deuterium-to-hydrogen (D/H) ratio. nih.gov

The sample is first combusted to convert the organic compounds into simple gases, such as hydrogen gas (H₂). nih.gov This gas is then introduced into the IRMS instrument, where it is ionized. The resulting ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio. wikipedia.org This allows for the precise measurement of the different hydrogen isotopologues (e.g., H₂ and HD). nih.gov The high precision of IRMS makes it an invaluable tool for studies where small changes in isotopic abundance need to be detected. thermofisher.comnih.gov

Mass Isotopomer Distribution Analysis (MIDA) in Deuterium Labeling Studies

Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the synthesis rates of biological polymers, including lipids. physiology.org This method involves the administration of a stable isotope-labeled precursor, such as a deuterated compound, and the subsequent analysis of the mass isotopomer distribution in the product molecule by mass spectrometry. physiology.org

MIDA analyzes the relative abundances of molecules that differ only in the number of incorporated isotopic labels. physiology.org By comparing the observed distribution to theoretical statistical distributions, it is possible to determine the isotopic enrichment of the precursor pool from which the polymer was synthesized. physiology.org This allows for the calculation of kinetic parameters, such as the fractional synthesis rate of the polymer. physiology.org While powerful, the accuracy of MIDA is dependent on factors like the accuracy of the mass spectrometer in quantifying isotopomer ratios. physiology.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Lipid Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure, dynamics, and interactions of molecules. For deuterated lipids like Glyceryl tri(hexadecanoate-d31), Deuterium NMR (²H-NMR) is particularly informative.

Deuterium NMR (²H-NMR) for Structural and Dynamical Characterization of Lipid Systems

Deuterium NMR spectroscopy focuses on the deuterium nucleus, which has a spin of 1. wikipedia.org This property makes it sensitive to the local electronic environment and molecular motion. wikipedia.orgcore.ac.uk In studies of lipid systems, specific positions on the lipid molecules are deuterated, providing a non-perturbing probe to investigate the behavior of the lipid chains. core.ac.uk

The resulting ²H-NMR spectrum provides information on the orientation and dynamics of the C-D bonds within the lipid molecules. wikipedia.org Changes in molecular motion, such as the rotation and flexing of the acyl chains, have a significant effect on the shape of the NMR signal. wikipedia.org This makes ²H-NMR a valuable tool for characterizing the physical state of lipid assemblies.

Applications in Biological Membrane Structural and Dynamic Studies

²H-NMR has been widely applied to study the structure and dynamics of biological membranes. nih.govacs.org By incorporating deuterated lipids like deuterated palmitic acid into cell membranes, researchers can gain insights into the behavior of lipids in their native environment. nih.gov

These studies have revealed that the spectra of deuterated lipids in biological membranes are often very similar to those in model lipid bilayers, indicating that the fundamental principles of lipid organization are conserved. illinois.edu ²H-NMR can distinguish between different membrane phases, such as the liquid-crystalline and gel phases, as each phase has a characteristic spectral lineshape. rsc.org This allows for the quantitative analysis of phase behavior in complex lipid mixtures. rsc.org

Assessment of Acyl Chain Order and Membrane Interactions

A key parameter derived from ²H-NMR spectra of deuterated lipids is the acyl chain order parameter (S_CD). acs.org This parameter provides a measure of the orientational order of the C-D bonds along the lipid acyl chain with respect to the membrane normal. mpg.de The order parameter profile, which shows the variation of S_CD along the acyl chain, reveals the flexibility gradient from the glycerol backbone towards the terminal methyl group. nih.govnih.gov

The interaction of other molecules, such as cholesterol or membrane proteins, with the lipid bilayer can significantly alter the acyl chain order. nih.govmdpi.com For example, cholesterol is known to increase the order of the acyl chains in the fluid phase. illinois.edu By measuring the changes in the ²H-NMR spectra and the derived order parameters, researchers can characterize these interactions at a molecular level. mpg.demdpi.com

Carbon-13 NMR (13C-NMR) in Metabolic Flux Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) is a pivotal, non-invasive technique for elucidating metabolic pathways in real-time. nih.gov In the context of lipid metabolism, 13C-Metabolic Flux Analysis (13C-MFA) quantifies the rates (fluxes) of intracellular reactions. ethz.ch The methodology involves introducing a 13C-labeled substrate, such as [U-13C]-glucose, into a biological system. nih.gov As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites, including the building blocks of lipids: glycerol and fatty acids.

The 13C nucleus has a nuclear spin that can be detected by NMR, allowing for the precise tracking of the labeled atoms through metabolic pathways. nih.gov By analyzing the 13C enrichment patterns in the lipid extracts, researchers can map the flow of carbon and determine the activity of pathways like de novo lipogenesis. nih.gov For instance, the enrichment of 13C in the glycerol backbone versus the fatty acyl chains can reveal the relative contributions of different precursors to triglyceride synthesis. nih.govuc.pt

While powerful, the low natural abundance and lower gyromagnetic ratio of 13C result in lower sensitivity compared to proton (1H) NMR, often necessitating signal averaging over extended periods or the use of 13C-enriched substrates. nih.govuc.pt The use of Glyceryl tri(hexadecanoate-d31) in conjunction with 13C-MFA allows for the simultaneous tracking of exogenous lipid uptake and its subsequent metabolism alongside the de novo synthesis of lipids from the 13C-labeled precursor. The distinct signals from the deuterated compound in mass spectrometry, paired with the 13C patterns in NMR, provide a comprehensive picture of lipid dynamics.

Table 1: Information Derived from 13C-NMR in Lipid Metabolic Flux Studies

| Parameter Measured | Description | Significance |

| 13C Enrichment in Glycerol | Measures the incorporation of 13C from a labeled precursor (e.g., glucose) into the glycerol backbone of triglycerides. | Quantifies the rate of glycerol synthesis and its contribution to triglyceride formation. |

| 13C Enrichment in Acyl Chains | Tracks the incorporation of 13C into newly synthesized fatty acid chains. | Elucidates the activity of de novo lipogenesis pathways. nih.gov |

| Positional Isotopomer Analysis | Determines the specific carbon positions within a molecule that are labeled with 13C. | Provides detailed insights into the specific biochemical reactions and pathways utilized. nih.gov |

| Relative Lipid Class Abundance | Ratios of specific NMR signals can estimate the relative amounts of different lipid classes, such as phosphatidylcholines versus total glycerolipids. nih.gov | Offers a snapshot of the lipid composition within the extract. |

Advanced Sample Preparation and Extraction Techniques for Deuterated Lipids from Biological Matrices

The accurate analysis of Glyceryl tri(hexadecanoate-d31) and its metabolic products is critically dependent on their efficient and clean extraction from complex biological matrices like tissues and plasma. nih.gov The goal is to quantitatively recover lipids while minimizing contamination from other cellular components such as proteins and polar metabolites, which can interfere with subsequent analysis. nih.govnih.gov

Several liquid-liquid extraction (LLE) methods have become standards in lipidomics, each with distinct advantages and disadvantages. The choice of method is often dependent on the specific biological matrix and the lipid classes of interest. nist.govmdpi.com

The Folch method and the Bligh & Dyer method are considered classic "gold-standard" protocols. nih.govcdnsciencepub.com Both utilize a chloroform-methanol-water solvent system to create a biphasic mixture. nih.govmdpi.com Lipids, being non-polar, are partitioned into the lower chloroform (B151607) layer, while more polar molecules remain in the upper aqueous/methanol phase. nih.govcdnsciencepub.com The primary difference lies in the initial solvent ratios, with the Bligh & Dyer method using a lower proportion of chloroform, making it suitable for samples with high water content, such as biological fluids. nist.govnih.gov A significant drawback of these methods is the use of chloroform, a toxic and dense solvent that forms the bottom layer, making lipid collection more challenging. nih.govresearchgate.net

The Matyash method , which uses methyl-tert-butyl ether (MTBE), was developed as a safer and more efficient alternative. nih.govresearchgate.net In this protocol, lipids are extracted into an MTBE/methanol mixture. Upon addition of water, a biphasic system forms where the lipid-containing MTBE phase is the upper layer due to its lower density. nih.gov This simplifies the collection of the lipid extract and reduces the risk of dripping losses. nih.gov Studies have shown that the MTBE method provides similar or even better recovery for most major lipid classes compared to the Folch and Bligh & Dyer methods and is well-suited for high-throughput applications. nih.govresearchgate.net

Optimization of these methods, particularly the sample-to-solvent ratio, is crucial for maximizing recovery from specific matrices. For human plasma, a 1:20 (v/v) sample-to-solvent ratio has been shown to yield higher peak areas for low-abundance lipid species using the Folch or Bligh & Dyer methods. nist.govnih.gov

Table 2: Comparison of Major Lipid Extraction Protocols

| Method | Solvent System | Key Advantages | Key Disadvantages |

| Folch | Chloroform/Methanol/Water (high chloroform ratio) | Gold standard, high extraction efficiency for a broad range of lipids. nih.gov | Uses toxic chloroform; dense organic phase is on the bottom, making collection difficult. nih.govresearchgate.net |

| Bligh & Dyer | Chloroform/Methanol/Water (lower chloroform ratio) | Efficient, suitable for samples with high water content like biological fluids. nist.govnih.govcdnsciencepub.com | Uses toxic chloroform; dense organic phase complicates automation. researchgate.net |

| MTBE (Matyash) | Methyl-tert-butyl ether/Methanol/Water | Safer (no chloroform); less dense organic phase is on top, simplifying collection and automation; cleaner extracts. nih.govresearchgate.net | May have lower recovery for certain very polar lipids compared to classical methods in some matrices. mdpi.com |

When dealing with limited sample volumes, such as from micro-biopsies or small animal studies, micro-scale analytical methodologies are essential. These techniques are designed to handle small amounts of material while maintaining high sensitivity and quantitative accuracy.

For the analysis of fatty acids derived from the hydrolysis of Glyceryl tri(hexadecanoate-d31), a common approach is derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). The lipids are first saponified (hydrolyzed), and the resulting free fatty acids are converted into fatty acid methyl esters (FAMEs). This derivatization increases their volatility, making them suitable for GC separation. nih.gov The use of chemical ionization mass spectrometry can then be employed for the sensitive detection and quantification of the deuterated fatty acids at the nanogram level. nih.gov This method allows for the precise measurement of the isotopic enrichment and concentration of the labeled fatty acids. lipidmaps.org

For the analysis of intact deuterated lipids without prior hydrolysis, direct infusion mass spectrometry (also known as "shotgun lipidomics") or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. nih.gov Direct infusion provides a rapid, high-throughput profile of the major lipid species in an extract. nih.gov Coupling liquid chromatography to the mass spectrometer (LC-MS) adds a layer of separation, which can resolve isomeric and isobaric lipid species, providing more detailed characterization of the metabolic fate of the intact Glyceryl tri(hexadecanoate-d31) molecule.

Table 3: Micro-Scale Methodologies for Deuterated Lipid Analysis

| Analytical Approach | Target Analyte | Key Steps | Primary Instrumentation |

| FAME Analysis | Individual Fatty Acids | Lipid extraction, saponification (hydrolysis), derivatization to methyl esters. | Gas Chromatography-Mass Spectrometry (GC-MS) nih.govlipidmaps.org |

| Intact Lipid Analysis | Whole Triglycerides | Lipid extraction, direct infusion or chromatographic separation. | Liquid Chromatography-Mass Spectrometry (LC-MS), Direct Infusion MS nih.gov |

Applications of Glyceryl Tri Hexadecanoate D31 in Metabolic Flux Analysis and Pathway Elucidation

Elucidating De Novo Lipogenesis (DNL) Fluxes using Deuterated Water and Triglycerides

Quantitative Measurement of De Novo Fat Synthesis Rates

The use of stable isotopes, such as the deuterium (B1214612) in Glyceryl tri(hexadecanoate-d31), enables the direct and quantitative measurement of de novo fat synthesis rates. nih.govjove.com This is often achieved by administering the labeled compound and simultaneously using deuterated water (D₂O). The incorporation of deuterium from body water into newly synthesized fatty acids allows for the calculation of their production rate. jove.comnih.gov This method provides a more accurate reflection of DNL flux compared to methods that rely on labeled glucose, as the latter can be influenced by upstream changes in glucose metabolism. swun.edu.cn

For instance, studies have shown that in healthy individuals, the contribution of de novo synthesized fatty acids to the total VLDL-triglyceride pool is typically less than 10%. nih.gov In one study with normal men, the fraction of VLDL-palmitate derived from de novo lipogenesis was found to be only 0.91 ± 0.27% in the fasted state and 1.64-1.97% after feeding. nih.gov

Determination of Fractional Synthetic Rates (FSR) for Triglycerides and Other Lipids

The fractional synthetic rate (FSR) represents the percentage of a lipid pool that is newly synthesized over a specific period. nih.gov Glyceryl tri(hexadecanoate-d31) and other stable isotope tracers are pivotal in determining the FSR of triglycerides and other lipids. nih.govbioscientifica.com By measuring the rate of incorporation of the labeled fatty acid (hexadecanoate-d31) into various lipid pools, researchers can calculate the FSR. nih.gov

The FSR is calculated by dividing the change in the enrichment of the product (the lipid of interest) by the enrichment of the precursor at a steady state, over a given time. nih.gov For example, if the enrichment of plasma VLDL-TAG palmitate increases by 0.03 over 3 hours, with a steady-state plasma palmitate enrichment of 0.04, the VLDL-TAG FSR would be 25% per hour. nih.gov This indicates that a quarter of the VLDL-TAG pool is replaced with newly synthesized triglycerides each hour. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Change in Product Enrichment (VLDL-TAG Palmitate) | 0.03 | |

| Steady-State Precursor Enrichment (Plasma Palmitate) | 0.04 | |

| Time | 3 | hours |

| Calculated FSR | 25 | %/hour |

Contribution of Precursors to Lipid Synthesis Pathways

By employing multiple isotope tracers simultaneously, including Glyceryl tri(hexadecanoate-d31), researchers can delineate the contributions of various precursor pools to the synthesis of liver triglycerides. nih.gov These precursor pathways include:

Dietary fatty acids cleared by the liver.

Plasma free fatty acids originating from adipose tissue.

Pre-existing fatty acids stored within hepatocytes.

Newly synthesized fatty acids via de novo lipogenesis from carbohydrates and other precursors. nih.gov

For example, a multiple-isotope tracing protocol might use M1 and M2 labeled palmitate to trace DNL, M4 labeled palmitate to track the contribution of plasma free fatty acids, and M31 palmitate (from Glyceryl tri(hexadecanoate-d31)) to monitor the recycling of dietary fatty acids into liver triglyceride stores. nih.gov

Assessment of Fatty Acid Oxidation and Turnover Rates

Glyceryl tri(hexadecanoate-d31) is also valuable for assessing the rates of fatty acid oxidation and turnover. By tracing the disappearance of the labeled hexadecanoate-d31 from a specific lipid pool, scientists can calculate its turnover rate, which reflects the balance between synthesis and breakdown (including oxidation). nih.gov

Studies in isolated hearts have demonstrated that the turnover of palmitoyl (B13399708) units within the triglyceride pool is significantly faster than the rate of palmitate oxidation. nih.gov This suggests that fatty acids derived from the breakdown of endogenous triglycerides are preferentially oxidized. nih.gov For instance, in normal mouse hearts, the turnover of palmitoyl units within triglycerides was found to be 3.75 times faster than the rate of palmitate oxidation. nih.gov

Tracing Dynamic Lipid Disposition and Kinetics in Biological Systems

The use of isotopically labeled lipids like Glyceryl tri(hexadecanoate-d31) allows for the dynamic tracing of lipid disposition and kinetics in vivo. nih.gov This provides a more comprehensive understanding of lipid metabolism than static measurements of lipid concentrations alone. nih.gov

Distinction Between Newly Synthesized and Pre-existing Lipid Pools

A key advantage of using Glyceryl tri(hexadecanoate-d31) is the ability to clearly distinguish between newly synthesized lipids and those that were already present in the system. nih.gov The heavy isotope label acts as a unique identifier, allowing mass spectrometry-based analyses to differentiate the labeled molecules from their unlabeled counterparts. nih.gov This distinction is fundamental to accurately measuring metabolic fluxes and understanding how different lipid pools are utilized and interconverted within the body.

Acute and Chronic Effects on Lipid Synthesis and Disposition

Glyceryl tri(hexadecanoate-d31), a deuterated form of a common saturated fat, serves as a valuable tracer in metabolic research. Its use allows scientists to track the fate of dietary fatty acids within the body, providing insights into both immediate (acute) and long-term (chronic) effects on lipid metabolism.

Acute Effects: Following administration, the deuterated hexadecanoate (B85987) from Glyceryl tri(hexadecanoate-d31) is absorbed and can be measured in the bloodstream. This provides a direct assessment of dietary fat absorption and its initial distribution to various tissues. Researchers can trace the labeled fatty acids as they are taken up by the liver and incorporated into complex lipids like triglycerides and phospholipids (B1166683). This allows for the quantification of the initial rates of hepatic lipid synthesis and the secretion of very-low-density lipoproteins (VLDL), which transport fats from the liver to other parts of the body.

Chronic Effects: In longer-term studies, maintaining a consistent level of Glyceryl tri(hexadecanoate-d31) enables the determination of the turnover rates of different lipid pools. This is crucial for understanding the long-term disposition of dietary fats. Such studies can reveal how fatty acids are moved into and out of adipose tissue (fat storage) and integrated into cell membranes. This information is vital for understanding how diet and metabolic status influence long-term lipid balance and the potential development of metabolic diseases. For instance, in conditions of energy excess, a larger portion of the labeled fatty acid is directed towards storage in adipose tissue, whereas during fasting, it is mobilized for energy production.

Interactive Data Table: Illustrative Data from a Tracer Study This table presents hypothetical data to demonstrate the types of measurements obtained in such studies.

| Parameter | Control Group | High-Fat Diet Group |

|---|---|---|

| Labeled Palmitate in Plasma (nmol/L) | 150 ± 25 | 250 ± 30 |

| Labeled Triglycerides in Liver (nmol/g) | 50 ± 8 | 120 ± 15 |

Integration of Glyceryl tri(hexadecanoate-d31) with Other Stable Isotope Tracers for Complex Metabolic Network Analysis

To gain a more comprehensive understanding of the intricate network of metabolic pathways, Glyceryl tri(hexadecanoate-d31) is frequently used in combination with other stable isotope tracers. nih.gov This multi-tracer approach allows for the simultaneous measurement of fluxes through interconnected metabolic routes. nih.gov

Furthermore, integrating Glyceryl tri(hexadecanoate-d31) with nitrogen-15 (B135050) (¹⁵N) labeled amino acids can shed light on the interplay between lipid and protein metabolism. nih.gov This is particularly relevant in studying metabolic disorders where the regulation of both pathways is often disrupted. This multi-isotope approach provides a more holistic and dynamic picture of substrate utilization and metabolic partitioning within the cell and the whole body.

Computational and Mathematical Modeling in Metabolic Flux Analysis of Deuterated Tracer Data

The data generated from experiments using Glyceryl tri(hexadecanoate-d31) and other stable isotope tracers are inherently complex. Therefore, sophisticated computational and mathematical models are indispensable for their interpretation and for translating raw isotopic enrichment data into meaningful metabolic flux rates. umd.edufrontiersin.org

Metabolic Flux Analysis (MFA) is a cornerstone technique in this field. nih.govumd.edu MFA employs a stoichiometric model of the metabolic network in conjunction with the stable isotope labeling data to calculate the rates of intracellular reactions. umd.edu When using deuterated tracers, these models must specifically account for the distribution of deuterium atoms and how they are handled in various metabolic reactions.

A key aspect of this modeling is the analysis of mass isotopomer distributions . Mass spectrometry measures the abundance of molecules with different numbers of isotopic labels (isotopomers). Mathematical models then simulate the expected isotopomer patterns for a given set of metabolic fluxes. By fitting the simulated data to the experimentally measured data, researchers can estimate the most likely flux values through different pathways. biorxiv.org

For in vivo studies, compartmental modeling is often employed. nih.gov These models represent the body as a series of interconnected compartments (e.g., plasma, liver, adipose tissue) and describe the movement of tracers between them. nih.gov By incorporating data from Glyceryl tri(hexadecanoate-d31) tracing, these models can estimate the rates of lipid exchange between different tissues, providing a dynamic, whole-body perspective on lipid metabolism. nih.gov The continuous development of these computational tools is crucial for maximizing the insights gained from stable isotope tracer studies. biorxiv.org

Research Applications in Cellular in Vitro and Animal in Vivo Models

Cellular Studies (In Vitro) Employing Glyceryl tri(hexadecanoate-d31)

In the controlled environment of cell cultures, Glyceryl tri(hexadecanoate-d31) serves as a powerful tracer to elucidate fundamental cellular processes related to lipid metabolism.

Investigation of Fatty Acid Uptake and Metabolism by Cultured Cell Lines

The use of isotopically labeled fatty acids and triglycerides is a cornerstone of metabolic research. mdpi.com While direct studies on Glyceryl tri(hexadecanoate-d31) in cultured cell lines are not extensively documented in publicly available literature, the principles of its application are well-established. By introducing this deuterated triglyceride to cultured cells, such as adipocytes or hepatocytes, researchers can track its uptake, intracellular transport, and subsequent metabolic transformations.

The process involves the breakdown of the triglyceride into its constituent fatty acids and glycerol (B35011). nih.gov The deuterated hexadecanoate (B85987) (palmitate) can then be traced as it is incorporated into other lipids, undergoes beta-oxidation for energy production, or is stored within lipid droplets. This allows for the quantitative analysis of fatty acid flux through various metabolic pathways under different experimental conditions. For instance, studies using similar labeled compounds have shown that triglyceride cycling, the continuous breakdown and re-synthesis of triglycerides, is a rapid process in adipocytes. nih.gov

Analysis of Fractional Biosynthesis in Cellular Systems

Glyceryl tri(hexadecanoate-d31) is an ideal tracer for determining the fractional synthesis rate (FSR) of complex lipids in cellular systems. nih.gov The FSR is a measure of the proportion of a lipid pool that is newly synthesized over a specific period. nih.gov By providing a known amount of the deuterated precursor, scientists can measure its incorporation into various lipid species, such as phospholipids (B1166683) and other triglycerides, using techniques like mass spectrometry.

This method allows for the calculation of the contribution of de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors) versus the uptake of exogenous fatty acids to the total lipid content of the cell. nih.gov Understanding the regulation of fractional biosynthesis is crucial for research into metabolic diseases like obesity and non-alcoholic fatty liver disease. The principle relies on the fact that stable isotopes provide a safe and effective way to trace metabolic pathways in vivo and in vitro. nih.govmdpi.com

Exploration of Deuterium (B1214612) Isotope Effects on Cellular Metabolism and Function

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of chemical reactions involving the C-D bond is slower than those involving the C-H bond. This property can be exploited to study reaction mechanisms. However, it is also important to understand the broader biological effects of deuterium on cellular function.

A study on human cultured adipose-derived stem cells (ADSCs) revealed that the deuterium content in the growth medium can significantly impact their biological properties. nih.gov When ADSCs were cultured in a deuterated medium, they exhibited morphological changes, a decrease in metabolic activity, and a reduced proliferation rate, indicating cell cycle retardation. nih.gov Conversely, a deuterium-depleted medium led to an increase in the metabolic activity of these cells. nih.gov These findings highlight the importance of considering the potential biological effects of deuterium itself when designing and interpreting experiments with deuterated compounds like Glyceryl tri(hexadecanoate-d31).

Table 1: Effects of Deuterated Medium on Human Adipose-Derived Stem Cells nih.gov

| Property | Effect of Deuterated Medium |

| Morphology | Acquired polygonal morphology with pronounced stress fibers; did not reach confluence. |

| Proliferation Rate | Decreased; population doubling time increased. |

| Metabolic Activity | Decreased after three days in culture. |

| Migration Ability | Minimal migration observed. |

Application in Research on Emulsion Systems (e.g., Plant-Based and Dairy Food Emulsions)

While direct applications of Glyceryl tri(hexadecanoate-d31) in food emulsion research are not prominent in the literature, its properties as a labeled lipid make it a potentially powerful tool for such studies. Food emulsions, such as plant-based creams and dairy products, are complex systems where lipid stability and digestion are critical quality attributes. dss.go.thnih.gov

The use of triglycerides is fundamental to the structure and properties of these emulsions. nih.gov By incorporating a deuterated triglyceride like Glyceryl tri(hexadecanoate-d31) into an emulsion, researchers could precisely trace various phenomena:

Lipid Oxidation: The deuterated lipid could act as a tracer to monitor the extent and rate of lipid oxidation, a major cause of quality deterioration in food emulsions, without interference from the bulk, non-labeled lipids. researchgate.netresearchgate.net

Digestion and Absorption: In in vitro digestion models, the release and subsequent absorption of fatty acids from the emulsion could be accurately quantified by tracking the deuterated fatty acid. nih.govresearchgate.net This would provide insights into how the emulsion structure affects lipid bioavailability.

Interfacial Dynamics: The movement and exchange of lipids at the oil-water interface, which is crucial for emulsion stability, could be investigated.

This approach would offer a significant advantage over traditional methods by allowing for the specific tracking of a component within a complex mixture.

Deuterium NMR Studies on Microbial Lipid Metabolism and Membrane Interactions

Deuterium nuclear magnetic resonance (2H-NMR) spectroscopy is a powerful technique for studying the structure and dynamics of lipids in biological membranes. researchgate.net By incorporating deuterated fatty acids, such as the hexadecanoate-d31 from Glyceryl tri(hexadecanoate-d31), into the membranes of microorganisms, researchers can gain detailed insights into membrane fluidity, lipid packing, and the effects of various substances on the membrane.

Studies have utilized deuterated palmitic acid to label the membranes of bacteria like Escherichia coli and Bacillus subtilis. researchgate.net The resulting 2H-NMR spectra provide information about the degree of order of the lipid acyl chains, revealing how the membrane's physical state changes in response to factors like temperature or the presence of antimicrobial peptides. mdpi.comresearchgate.net This technique can differentiate between ordered and disordered membrane domains and can be used to monitor dynamic metabolic processes in real-time. nih.govnih.gov

Table 2: Applications of Deuterium-Labeled Fatty Acids in Microbial 2H-NMR Studies

| Research Area | Information Gained from 2H-NMR |

| Membrane Structure and Dynamics | Acyl chain order and disorder, membrane fluidity, lipid packing. researchgate.netresearchgate.net |

| Lipid-Protein Interactions | Perturbations in the lipid bilayer caused by membrane proteins or peptides. mdpi.com |

| Metabolic Flux Analysis | Dynamic monitoring of the metabolism of labeled substrates and the formation of end products. nih.gov |

| Bacterial Adaptation | Changes in membrane composition and properties in response to environmental stress. researchgate.net |

Animal Model Studies (In Vivo) Utilizing Glyceryl tri(hexadecanoate-d31)

In vivo studies using animal models provide a more systemic understanding of lipid metabolism, and Glyceryl tri(hexadecanoate-d31) is a valuable tracer in this context. Its use allows for the investigation of digestion, absorption, transport, and tissue-specific utilization of dietary fats.

The use of stable isotope-labeled tracers, including deuterated compounds, is a well-established methodology for quantifying various aspects of fatty acid and triglyceride metabolism in vivo. For instance, studies in rats using deuterated water have been conducted to measure the fractional synthesis of plasma cholesterol and palmitate in triglycerides. These studies have shown that the number of deuterium atoms incorporated into these lipids is higher in vivo than in vitro, suggesting additional metabolic pathways for deuterium incorporation in a whole-organism context.

Furthermore, the advantages of using deuterium-labeled mixed triacylglycerols for studying intraluminal fat digestion have been highlighted. Compared to carbon-13 labeled triglycerides, which are often used in breath tests, deuterium-labeled lipids offer a more robust measure of fat digestion. This is because the deuterium from oxidized fatty acids is incorporated into body water, which can be easily and non-invasively sampled from urine or saliva. This method is less affected by factors that can influence CO2 production, such as food intake and physical activity. A study in healthy adults demonstrated high recovery of deuterium in saliva and urine after consuming a deuterium-labeled mixed triglyceride.

Tracing Lipid Disposition and Synthesis in Rodent Models

The use of deuterated lipids, such as Glyceryl tri(hexadecanoate-d31), is a foundational technique for elucidating the fate of dietary and stored fats in preclinical rodent models. By introducing this labeled triglyceride, researchers can meticulously follow the absorption, distribution, and storage of its constituent fatty acids (hexadecanoate-d31) throughout the body. Early studies in metabolic research established the principle of using deuterium-labeled fats to trace their journey into adipose tissue, demonstrating that a significant portion of ingested labeled fatty acids could be found deposited in fat stores. bioscientifica.com

Modern methodologies leverage advanced analytical techniques like mass spectrometry to precisely measure the incorporation of the deuterated fatty acids into various lipid pools. nih.gov This allows for a dynamic view of lipid disposition, showing where and how quickly dietary fats are taken up by different tissues. Furthermore, these tracers serve as precursors for the synthesis of more complex lipids. nih.gov By monitoring the appearance of the deuterium label in newly synthesized triglycerides and other lipids within tissues like the liver and adipose tissue, scientists can quantify the rate of lipid synthesis under various physiological and pathological conditions. nih.govyoutube.com This approach is invaluable in studying metabolic diseases such as obesity, where the balance between fat storage, mobilization, and synthesis is disrupted. insidescientific.com

Table 1: Key Research Findings in Lipid Disposition and Synthesis

| Research Area | Key Finding | Relevant Tracer(s) | Animal Model |

|---|---|---|---|

| Dietary Fat Storage | A significant percentage of orally administered deuterated fatty acids are incorporated into adipose tissue triglycerides. | Deuterium-labeled linseed oil | Mice |

| Dynamic Lipid Uptake | Tissues exhibit differential rates of uptake for labeled fatty acids from circulation. | Glyceryl tri(hexadecanoate-d31) | Rodents |

| De Novo Lipogenesis | The deuterium label from tracers can be tracked into newly synthesized complex lipids, quantifying synthesis rates. | Deuterated fatty acids, D₂O | Rodents |

Quantification of Fatty Acid Substrate Utilization in Complex Biological Systems

A primary fate of fatty acids is oxidation for energy production. nih.gov When a deuterated fatty acid is oxidized, the deuterium atoms can be tracked into metabolic end products. youtube.com For instance, if a carbon atom in the fatty acid is also labeled (e.g., with ¹³C), its oxidation can be quantified by measuring the appearance of labeled CO₂ in expired air. bioscientifica.com This, combined with measurements of total CO₂ production, allows for the calculation of the fatty acid oxidation rate. nih.gov These quantitative flux data are crucial for understanding how different physiological states, such as fasting, exercise, or disease, alter the body's preference for fuel sources. insidescientific.comnih.gov This technique allows researchers to distinguish between the oxidation of recently ingested (exogenous) fats versus stored (endogenous) fats. insidescientific.com

Evaluation of Metabolic Pathways in Specific Tissues and Organs

A significant advantage of using deuterated tracers like Glyceryl tri(hexadecanoate-d31) is the ability to investigate metabolic pathways within specific organs and tissues. nih.gov By combining tracer administration with techniques like arterio-venous blood sampling across a tissue bed or advanced imaging methods, researchers can gain organ-specific metabolic insights. nih.govnih.gov

For example, studies can focus on the liver to understand the pathways of triglyceride synthesis and secretion into very low-density lipoproteins (VLDL). nih.gov Similarly, research in skeletal muscle can quantify the uptake and oxidation of fatty acids during exercise. nih.gov In cardiac research, these tracers help assess heart muscle metabolism, which is critical in understanding cardiovascular diseases. frontiersin.org Recent advancements in deuterium metabolic imaging (DMI) allow for non-invasive, real-time visualization and quantification of metabolic fluxes. For instance, studies using deuterated acetate (B1210297) in rats have successfully tracked the substrate's path through the tricarboxylic acid (TCA) cycle in the liver, providing a window into cellular energy production. researchgate.net This highlights the power of deuterated tracers to unravel complex metabolic networks at the tissue level. researchgate.net

Table 2: Examples of Tissue-Specific Metabolic Pathway Evaluation

| Tissue/Organ | Metabolic Pathway Studied | Tracer Type | Key Measurement |

|---|---|---|---|

| Liver | VLDL-Triglyceride Synthesis & Secretion | Labeled Fatty Acids | Rate of tracer incorporation into VLDL-TG |

| Liver | Tricarboxylic Acid (TCA) Cycle Flux | Deuterated Acetate | Real-time imaging of labeled downstream metabolites (e.g., glutamate) |

| Adipose Tissue | Triglyceride/Fatty Acid Cycling | Deuterated Palmitate | Quantification of fatty acid re-esterification vs. release |

| Skeletal Muscle | Fatty Acid Oxidation | Labeled Fatty Acids | Arterio-venous difference of tracer across the muscle bed |

Design and Validation of Animal Models for Deuterated Tracer Research

The reliability of data from tracer studies depends heavily on the proper design and validation of the animal models used. frontiersin.org Preclinical models, primarily in rodents, are essential for mechanistic hypothesis testing that can inform clinical studies. frontiersin.org The design of these studies involves carefully planned protocols for tracer administration, often through intravenous infusion to achieve a metabolic steady state where the rate of tracer appearance equals its disappearance. nih.govnih.gov

Validation is a critical step. For instance, new tracer methodologies are often compared against established "gold-standard" techniques to ensure their accuracy. nih.gov Animal models of disease, such as diet-induced obesity or genetic models of metabolic syndrome, must be well-characterized to ensure they accurately reflect the human condition being studied. researchgate.net Protocols for these models detail every step, from the generation of metastatic lesions for cancer metabolism studies to the infusion of stable isotopes and the subsequent collection and processing of tissues for mass spectrometry analysis. nih.gov These rigorous designs ensure that the metabolic data obtained are robust and can be confidently interpreted to understand the metabolic basis of disease and to test the efficacy of potential therapeutic interventions. frontiersin.org

Future Directions and Emerging Research Avenues for Deuterated Triglyceride Tracers

Advancements in High-Throughput Lipidomics Methodologies with Deuterated Tracers

High-throughput lipidomics, which aims to measure hundreds of lipid species from a large number of samples, faces significant challenges in data quality and reproducibility. nih.gov Deuterated lipid tracers, such as Glyceryl tri(hexadecanoate-d31), are integral to overcoming these hurdles. They primarily serve as ideal internal standards for mass spectrometry-based quantification.

The integration of deuterated standards is crucial for correcting variations that can occur during sample extraction, processing, and analysis, including matrix effects like ion suppression. sciex.com In high-throughput workflows, which often employ rapid liquid chromatography-mass spectrometry (LC-MS) techniques like Multiple Reaction Monitoring (MRM), these tracers ensure accurate and reproducible quantification across vast datasets. nih.govsciex.com By providing a stable, non-radioactive reference point, deuterated lipids enable the reliable comparison of lipid profiles between different experimental conditions and large patient cohorts, which is essential for identifying subtle but significant metabolic changes associated with disease. researchgate.net The development of automated and rapid LC-MS methods allows for the analysis of a sample in under 20 minutes, making large-scale screening with thousands of lipids feasible when supported by reliable internal standards. sciex.com

Key Research Findings in High-Throughput Lipidomics:

Enhanced Reproducibility: Visualization of data through principal component analysis demonstrates high reproducibility in high-throughput methods when appropriate standards are used. nih.gov

Comprehensive Profiling: Targeted methods using HPLC and MRM with triple quadrupole mass spectrometers allow for the sensitive and specific quantification of nearly 1900 distinct lipid molecular species. sciex.com

Overcoming Analytical Challenges: The use of deuterated internal standards is a key strategy to mitigate ion suppression effects inherent in direct infusion 'shotgun' lipidomics and to provide reliable quantification in LC-MS approaches. sciex.comnih.gov

| Advancement | Role of Deuterated Tracers | Impact | Key Technologies |

|---|---|---|---|

| Increased Throughput | Serve as robust internal standards for automated, rapid analysis. | Enables large-scale screening of lipidomes in cell cultures and clinical samples. nih.gov | Rapid HILIC-LCMS, Multiple Reaction Monitoring (MRM) |

| Improved Quantification | Correct for sample loss and matrix effects (e.g., ion suppression). sciex.com | Provides accurate and reliable measurement of individual lipid species. | Triple Quadrupole Mass Spectrometry, qTRAP Systems |

| Data Reproducibility | Ensure consistency across large batches and different laboratories. | Facilitates meaningful comparison and interpretation of complex lipidomic data. nih.gov | Bioinformatic and Statistical Analysis Tools |

Expanding the Scope and Precision of Metabolic Flux Analysis Techniques

Metabolic flux analysis (MFA) is used to determine the rates of reactions within metabolic networks. frontiersin.org Stable isotope tracers are essential for these measurements, allowing researchers to follow the journey of atoms through various pathways. nih.gov Deuterated triglycerides and their constituent fatty acids are particularly valuable for dissecting the pathways of lipid synthesis, storage, and breakdown.

By introducing a tracer like Glyceryl tri(hexadecanoate-d31) or its precursor, deuterated palmitate, researchers can track the incorporation of the labeled acyl chains into different lipid classes, such as triglycerides, diglycerides, and phospholipids (B1166683). nih.gov Mass spectrometry can distinguish between the labeled (newly synthesized or incorporated) and unlabeled lipid pools, providing a direct measure of metabolic flux. researchgate.net This approach has been used to study de novo lipogenesis (DNL), the process of synthesizing new fatty acids, which is implicated in diseases like non-alcoholic fatty liver disease (NAFLD). researchgate.net

Future advancements are focused on improving the precision of these measurements through sophisticated computational modeling and the use of multiple isotopic tracers (e.g., combining deuterium (B1214612) and ¹³C labels) to resolve complex, interconnected pathways simultaneously. frontiersin.orgnih.gov Furthermore, techniques like Deuterium Metabolic Imaging (DMI) are emerging, which use MR-based methods to non-invasively map the metabolism of deuterated substrates in vivo, offering a powerful tool for future clinical and preclinical research. nih.govnih.gov

Key Research Findings in Metabolic Flux Analysis:

Pathway Elucidation: Deuterium-labeled palmitate was shown to incorporate into triglycerides and diglycerides in a dose-dependent manner in perfused rat hearts, allowing for the measurement of exogenous fatty acid uptake. nih.gov

Quantifying De Novo Lipogenesis: A high-resolution mass spectrometry method using deuterated water (²H₂O) as a tracer allows for the sensitive quantification of DNL flux, overcoming the limitations imposed by the natural abundance of ¹³C. researchgate.net

Computational Design: The development of computational workflows for robustified experimental design (R-ED) helps in selecting the most informative and cost-effective tracer compositions for MFA experiments, especially when prior knowledge of metabolic fluxes is limited. frontiersin.org

Novel Applications in Systems Biology and Multi-Omics Data Integration

The true power of modern biological research lies in the integration of multiple layers of information, a field known as systems biology. By combining data from genomics, proteomics, transcriptomics, and metabolomics (including lipidomics), scientists can build comprehensive models of cellular function and disease. Deuterated tracers are critical for ensuring the lipidomics data in these multi-omics approaches is accurate and quantitative.

Accurate lipid flux data, generated using tracers like Glyceryl tri(hexadecanoate-d31), provides a dynamic functional readout of the lipidome that can be correlated with genetic variations (genomics) or changes in protein expression (proteomics). laboratoriosrubio.com For instance, researchers can now link specific genetic polymorphisms to alterations in phospholipid composition or fatty acid metabolism, providing mechanistic insights that would be impossible to obtain from a single omics approach. laboratoriosrubio.com In these integrated studies, deuterated lipids are often used as internal standards to normalize lipidomics data before statistical analysis and integration with other datasets. nih.gov

This multi-layer approach provides a more complete picture of biological processes and is being used to identify new disease subtypes and predict patient responses to treatment with greater accuracy. laboratoriosrubio.com

Key Research Findings in Multi-Omics Integration:

Linking Genotypes to Phenotypes: The combination of lipidomics with genomics can reveal how genetic variations directly affect lipid metabolism pathways. laboratoriosrubio.com

Predictive Health Monitoring: Longitudinal studies have shown that lipid profiles, when integrated with other data, can predict disease onset years earlier than genetic markers alone. laboratoriosrubio.com

Comprehensive Disease Modeling: An integrated multi-omics approach highlighted how elevated non-esterified fatty acids impact trophoblast metabolism and lipid processing, demonstrating the power of combining different data layers to understand complex biological responses. nih.gov

Development of New Deuterated Lipid Probes and Their Targeted Synthesis Strategies

The expanding questions in lipid research demand a growing toolkit of molecular probes. There is a high demand for a wider variety of deuterated lipids beyond commercially available standards to study different lipid classes and metabolic pathways. europa.eu Research is actively focused on developing novel deuterated lipid probes and the synthetic strategies to produce them efficiently.

The synthesis of Glyceryl tri(hexadecanoate-d31) relies on the initial production of its precursor, perdeuterated palmitic acid (hexadecanoic-d31 acid). A common and effective method for this is hydrothermal H/D exchange, where the fatty acid is heated under high temperature and pressure in the presence of heavy water (D₂O) and a metal catalyst, such as platinum on carbon (Pt/C), to replace all exchangeable hydrogens with deuterium. europa.eunih.gov This deuterated fatty acid is then esterified to a glycerol (B35011) backbone to yield the final triglyceride tracer.

Scientists are also establishing methods to create more complex and functionally diverse probes, including:

Chain-Deuterated Phospholipids: Essential for studying membrane dynamics and signaling. europa.eu

Deuterated Unsaturated Fatty Acids: Such as oleic acid, which are important in nutrition and disease but are challenging to synthesize. europa.eu

Site-Selectively Labeled Lipids: Where deuterium is placed at specific positions on the molecule to probe particular enzymatic reactions or metabolic fates. nih.gov

Novel Bio-inspired Probes: Including deuterated versions of biodegradable amino acid surfactants, which are of interest for their environmental and formulation properties. europa.eu

These synthetic advancements are crucial for providing the next generation of tools needed to explore the vast and dynamic world of the lipidome. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Glyceryl tri(hexadecanoate-d31) in deuterated form?

- Methodological Answer : Synthesis typically involves esterification of glycerol with deuterated hexadecanoic acid (e.g., via acid-catalyzed transesterification). Post-synthesis, purification is achieved using column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions (e.g., 2,2-d2 or d31 labeling) and mass spectrometry (MS) to verify molecular weight and isotopic purity . For example, glyceryl tri(hexadecanoate-2,2-d2) (C51H92D6O6) shows a molecular weight of 813.35 g/mol with 98 atom% deuterium .

Q. Which analytical techniques are optimal for quantifying Glyceryl tri(hexadecanoate-d31) in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, with derivatization (e.g., methylation to fatty acid methyl esters, FAMEs) to enhance volatility. Internal standards like hexadecyl hexadecanoate or deuterated analogs (e.g., tridecanoic-2,2-d2 acid) improve quantification accuracy. Recovery rates in algae matrices range from 84–95% for glyceryl tri(hexadecanoate-d31), validated through triplicate analyses . Calibration curves should account for matrix effects, with precision criteria requiring relative standard deviations (RSD) ≤2% .

Q. How should stability studies be designed for deuterated triglycerides like Glyceryl tri(hexadecanoate-d31)?

- Methodological Answer : Assess stability under benchtop (23°C, 24 hours), autosampler (post-preparative), and freeze-thaw (-20°C, 3 cycles) conditions. For glyceryl tri(hexadecanoate-d31), recoveries ≥86% after three freeze-thaw cycles indicate acceptable stability. Use low- and high-quality control (QC) samples (e.g., 0.6–160 μM) to validate storage conditions and prevent analyte degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic purity measurements during method validation?

- Methodological Answer : Cross-validate isotopic distribution using orthogonal techniques:

- NMR : Confirm deuterium placement (e.g., terminal methyl vs. backbone positions).

- High-resolution MS : Detect isotopic impurities (e.g., residual protiated species).

- Elemental analysis : Quantify total deuterium content.

Discrepancies may arise from incomplete deuteration during synthesis or isotopic exchange in storage. For glyceryl tri(hexadecanoate-d31), ensure supplier certification (e.g., 99 atom% D) and batch-specific validation .

Q. What experimental design considerations are critical when incorporating Glyceryl tri(hexadecanoate-d31) into lipid nanoparticle (LNPs) formulations?

- Methodological Answer : Optimize lipid ratios (e.g., glyceryl tri(hexadecanoate-d31) as a core lipid) and surfactants (e.g., poloxamer 188) via central composite design (CCD). Monitor particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation/HPLC). For example, tripalmitin-based LNPs achieve sizes <200 nm with encapsulation >80% at 1:3 drug-to-lipid ratios . Stability testing should include pH, temperature, and shear stress resistance.

Q. How can contradictory data on deuterated lipid recovery rates in complex matrices be addressed?

- Methodological Answer : Conduct matrix-matched calibration using isotopically distinct internal standards (e.g., glyceryl tri(hexadecanoate-d31 vs. d5). For algae extracts, recoveries vary due to lipid class (free fatty acids vs. glycerolipids). Normalize data using internal standards (e.g., hexadecyl hexadecanoate) and validate with spike-and-recovery experiments (82–90% recovery thresholds) .

Q. What strategies mitigate interference from non-deuterated lipids in tracer studies using Glyceryl tri(hexadecanoate-d31)?

- Methodological Answer :

- Chromatographic separation : Use polar columns (e.g., DB-23) to resolve deuterated/protiated species.

- Selective ion monitoring (SIM) : Target unique mass fragments (e.g., m/z 270 for d31 vs. m/z 239 for protiated).

- Sample pre-treatment : Solid-phase extraction (SPE) to isolate triglycerides from phospholipids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.